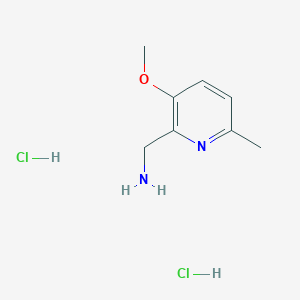

(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKOGYFUZKRSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methoxy-6-methylpyridine with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: Room temperature

Solvent: Methanol or ethanol

Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

In industrial settings, the production of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: 3-methoxy-6-methylpyridine, formaldehyde, ammonia, hydrochloric acid

Reaction Conditions: Controlled temperature and pressure

Purification: Crystallization and filtration to obtain the pure dihydrochloride salt

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Nucleophiles like sodium methoxide in methanol

Major Products Formed

Oxidation: Formation of corresponding pyridine carboxylic acids

Reduction: Formation of reduced amine derivatives

Substitution: Formation of substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

Receptor Activation: Interacting with cell surface receptors to modulate signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s key differentiators are its 3-methoxy and 6-methyl substituents. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Structural and Physicochemical Comparison

Functional Implications

- Solubility : Dihydrochloride salts (e.g., target compound and ’s chloro derivative) improve aqueous solubility, critical for bioavailability in drug formulations .

- Reactivity : Chlorine substituents () may facilitate nucleophilic aromatic substitution, whereas methoxy groups favor electrophilic reactions or hydrogen bonding in biological targets .

Pharmacological Potential (Inferred)

- The methyl and methoxy groups in the target compound could enhance blood-brain barrier penetration compared to polar chloro derivatives, making it suitable for CNS-targeted agents .

- In contrast, (6-chloropyridin-2-yl)methanamine dihydrochloride’s reactivity might favor its use in synthesizing covalent inhibitors or agrochemical intermediates .

Biologische Aktivität

(3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride, a pyridine derivative, has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H12N2O·2ClH

- Molecular Weight : 211.15 g/mol

- Structure : The compound features a pyridine ring with methoxy and methyl substitutions, which are crucial for its biological activity.

The biological activity of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride primarily involves interactions with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate biochemical processes by binding to these targets, influencing their activity.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. Notably, it has been studied for its role in inhibiting phosphodiesterase (PDE) enzymes, which are pivotal in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, impacting numerous physiological processes.

2. Receptor Binding

The compound has shown potential in binding to neurotransmitter receptors, which can alter neurotransmission. This interaction is particularly relevant in the context of psychiatric disorders such as schizophrenia.

Case Study 1: PDE Inhibition

In a study focused on developing PDE inhibitors for treating schizophrenia, compounds structurally related to (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride were synthesized and evaluated for their potency. Findings indicated that modifications to the pyridine ring could enhance binding affinity and selectivity towards specific PDE subtypes.

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation explored the effects of this compound on serotonin receptors. Results demonstrated that it could effectively modulate receptor activity, suggesting a potential role in developing treatments for mood disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological properties of pyridine derivatives. For instance, incorporating polar functional groups has been shown to improve aqueous solubility without compromising enzyme inhibition capabilities. This suggests that further optimization of (3-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride could yield compounds with enhanced pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.